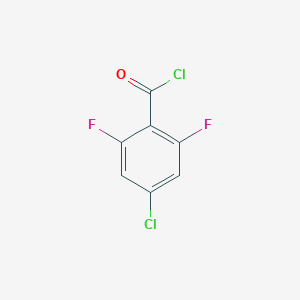

4-Chloro-2,6-difluorobenzoyl chloride

Description

BenchChem offers high-quality 4-Chloro-2,6-difluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-difluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZDUKKKWXLPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590644 | |

| Record name | 4-Chloro-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272104-45-7 | |

| Record name | 4-Chloro-2,6-difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Fluorinated Building Block

An In-Depth Technical Guide to 4-Chloro-2,6-difluorobenzoyl chloride

4-Chloro-2,6-difluorobenzoyl chloride, identified by its CAS number 272104-45-7, is a halogenated aromatic acyl chloride.[1] As a member of the benzoyl chloride family, its core reactivity is defined by the electrophilic carbonyl carbon, making it a potent acylating agent. The true value of this molecule in modern organic synthesis and drug discovery, however, lies in its unique substitution pattern. The presence of two fluorine atoms at the ortho positions (2 and 6) and a chlorine atom at the para position (4) significantly modulates its chemical properties and, by extension, the biological and material properties of its derivatives.

The incorporation of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[2] Similarly, the chlorine atom, while also a halogen, offers its own distinct electronic and steric contributions, profoundly influencing a molecule's activity.[3] This guide provides a comprehensive overview of 4-Chloro-2,6-difluorobenzoyl chloride, offering insights into its synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is presented below. While experimental data for this specific isomer is not widely published, these values are based on supplier information and computational predictions from established chemical databases.

| Property | Value | Source |

| CAS Number | 272104-45-7 | [1] |

| Molecular Formula | C₇H₂ClF₂O | [4] |

| Molecular Weight | 194.54 g/mol | Calculated |

| Appearance | Likely a colorless to light yellow liquid | Inferred from similar compounds[5] |

| Reactivity | Reacts violently with water; moisture sensitive | Inferred from similar compounds[6] |

Spectroscopic Signature Analysis (Predicted)

While specific spectra for 4-Chloro-2,6-difluorobenzoyl chloride are not available in the provided search results, we can predict the key features based on its structure and data from closely related analogs like 2,6-difluorobenzoyl chloride.[7][8]

-

¹H NMR: The spectrum would be simple, showing a single signal for the two equivalent aromatic protons at positions 3 and 5. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon, the two fluorine-bearing carbons, the two proton-bearing carbons, and the chlorine-bearing carbon. The signals for the carbons bonded to fluorine would show characteristic large one-bond C-F coupling constants.

-

¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms at the ortho positions.

-

IR Spectroscopy: Key stretches would include a strong absorption band around 1780-1800 cm⁻¹ characteristic of the C=O bond in an acyl chloride, and C-F and C-Cl stretching bands in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Reaction Mechanisms

Proposed Synthesis Pathway

The most direct and industrially common method for preparing benzoyl chlorides is the chlorination of the corresponding benzoic acid. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A proposed synthetic route for 4-Chloro-2,6-difluorobenzoyl chloride would, therefore, start from 4-chloro-2,6-difluorobenzoic acid.

Caption: Proposed synthesis of 4-Chloro-2,6-difluorobenzoyl chloride from its carboxylic acid precursor.

Causality of Reagent Choice:

-

Thionyl Chloride/Oxalyl Chloride: Both reagents are highly effective for this transformation. The choice between them often depends on the desired reaction conditions and ease of byproduct removal. Oxalyl chloride reactions can often be run under milder conditions, but it is more expensive.[9] The byproducts of both reactions (SO₂, HCl, CO, CO₂) are gaseous, which drives the reaction to completion according to Le Châtelier's principle.

-

DMF (N,N-Dimethylformamide): A catalytic amount of DMF is typically added to accelerate the reaction. It reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent acylating agent and the active catalytic species in the cycle.

Core Reactivity and Applications

The reactivity of 4-Chloro-2,6-difluorobenzoyl chloride is dominated by the highly electrophilic acyl chloride functional group. It is a versatile building block primarily used in acylation reactions.

Key Reactions:

-

Amide Formation: Reacts readily with primary and secondary amines to form amides. This is one of its most important applications in the synthesis of pharmaceuticals and agrochemicals.

-

Ester Formation: Reacts with alcohols to form esters, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.[10]

The electron-withdrawing nature of the fluorine and chlorine atoms on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, making the molecule highly reactive towards nucleophiles.

Applications in Drug Discovery and Agrochemicals:

While specific applications for the 4-chloro isomer are not detailed in the provided search results, the 2,6-difluorobenzoyl moiety is a critical component in many biologically active molecules, particularly the benzoylurea class of insecticides.[2] These compounds act as insect growth regulators by inhibiting chitin synthesis. It is highly probable that 4-Chloro-2,6-difluorobenzoyl chloride serves as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. The chloro-substituent is a common feature in many FDA-approved drugs and can be crucial for activity.[11] For instance, related difluorobenzoyl chlorides are used to synthesize precursors for anti-cancer and anti-inflammatory drugs.[12]

Experimental Protocol: Synthesis of a Representative Amide

The following is a generalized, self-validating protocol for the acylation of an amine with 4-Chloro-2,6-difluorobenzoyl chloride. This protocol must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Caption: A typical experimental workflow for amide synthesis using an acyl chloride.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the desired amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Causality (Inert Atmosphere): The reaction is conducted under an inert atmosphere (nitrogen or argon) because 4-Chloro-2,6-difluorobenzoyl chloride is highly moisture-sensitive and will hydrolyze to the unreactive carboxylic acid upon contact with water.[13]

-

Addition of Acyl Chloride: Cool the stirred amine solution to 0 °C using an ice bath. Dissolve 4-Chloro-2,6-difluorobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the amine solution over 15-30 minutes.

-

Causality (Controlled Addition at 0°C): The reaction is highly exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent the formation of side products, and ensure safety.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The formation of a salt (triethylamine hydrochloride) as a white precipitate is a visual indicator of reaction progress.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, a dilute base (e.g., sat. NaHCO₃) to remove any unreacted starting acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Safety and Handling

As with other benzoyl chlorides, 4-Chloro-2,6-difluorobenzoyl chloride is a hazardous substance that must be handled with extreme care.

-

Corrosivity: It is corrosive and causes severe skin burns and eye damage.[4][6]

-

Reactivity with Water: It reacts violently with water, releasing heat and toxic, corrosive hydrogen chloride (HCl) gas. All handling must be done under strictly anhydrous conditions.[6]

-

Inhalation: It is a lachrymator and can cause respiratory irritation.[4][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations must be performed inside a certified chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

4-Chloro-2,6-difluorobenzoyl chloride is a highly reactive and valuable chemical intermediate. Its trifunctional halogen substitution pattern makes it an attractive building block for introducing unique electronic and steric properties into target molecules. While detailed research on this specific isomer is limited, its reactivity can be confidently predicted from its functional group and the well-documented chemistry of its analogs. For researchers in medicinal chemistry and materials science, this compound represents a powerful tool for the synthesis of novel, high-performance molecules, provided that appropriate safety and handling protocols are rigorously followed.

References

- 3-Chloro-2,6-difluorobenzoyl chloride Safety Data Sheet. (Source for general reactivity and safety of similar compounds).

- Supporting Information document with NMR data for related compounds.

- Google Patents: Method of producing mono- and difluoro benzyl chlorides.

-

Filo: Spectroscopic data interpretation example. (General resource for understanding spectroscopy). [Link]

- Google Patents: Preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

PrepChem: Synthesis of 2,6-Difluoro-4-methoxybenzoyl chloride. (Example of using oxalyl chloride for synthesis). [Link]

-

PubChem: 2,6-Difluorobenzoyl chloride. (Comprehensive database with properties and spectra). [Link]

- Google Patents: Method for continuously producing 2, 6-difluorobenzoyl isocyanate.

-

PubChem: 2,4-Difluorobenzoyl chloride. (Database entry for another related isomer). [Link]

-

Organic Syntheses: Benzoyl chloride, o-chloro-. (Classical synthesis procedure for a related compound). [Link]

-

PubMed Central: Synthetic approaches and pharmaceutical applications of chloro-containing molecules. (Review on the role of chlorine in drugs). [Link]

-

Chem-Impex: 2,4-Difluorobenzyl chloride. (Supplier information on applications of related compounds). [Link]

-

ChemRxiv: “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (Article on the role of chlorine in medicinal chemistry). [Link]

Sources

- 1. 272104-45-7|4-Chloro-2,6-difluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Buy 4-Chloro-2,5-difluorobenzoyl chloride | 132794-08-2 [smolecule.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. 2,6-Difluorobenzoyl chloride(18063-02-0) 1H NMR [m.chemicalbook.com]

- 8. 2,6-Difluorobenzoyl chloride | C7H3ClF2O | CID 87438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. 2,6-二氟苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-2,6-difluorobenzoyl chloride chemical properties

An In-depth Technical Guide to 4-Chloro-2,6-difluorobenzoyl chloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,6-difluorobenzoyl chloride, a halogenated aromatic acyl chloride of significant interest to researchers in organic synthesis and medicinal chemistry. While specific public-domain data on this compound is limited, this document leverages established chemical principles and data from closely related structural analogs to present a detailed examination of its chemical properties, plausible synthetic routes, characteristic reactivity, and potential applications as a strategic building block in the development of novel pharmaceuticals and advanced materials. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile reagent.

Introduction: The Strategic Value of Polysubstituted Benzoyl Halides

Polyhalogenated aromatic compounds are foundational scaffolds in modern drug discovery and materials science. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, can profoundly influence a molecule's physicochemical and biological properties. Fluorine atoms are known to enhance metabolic stability, binding affinity, and lipophilicity, while chlorine can serve as a bioisostere for other groups, participate in halogen bonding, and provide a reactive handle for cross-coupling reactions.

4-Chloro-2,6-difluorobenzoyl chloride (CAS No. 272104-45-7) combines these features with a highly reactive acyl chloride functional group. This unique combination makes it a potent acylating agent and a valuable intermediate for introducing the 4-chloro-2,6-difluorophenyl moiety into complex molecular architectures. The ortho-difluoro substitution pattern sterically shields the carbonyl group and strongly influences its electrophilicity, offering distinct reactivity profiles for synthetic chemists to exploit. This guide will explore the core chemical characteristics of this reagent, providing field-proven insights into its synthesis and application.

Chemical Identity and Physicochemical Properties

The fundamental identity of 4-Chloro-2,6-difluorobenzoyl chloride is established by its molecular structure and associated identifiers. While exhaustive experimental data is not publicly available, key properties can be summarized and compared with its unchlorinated parent compound, 2,6-difluorobenzoyl chloride.

| Property | 4-Chloro-2,6-difluorobenzoyl chloride | 2,6-Difluorobenzoyl chloride (for comparison) |

| CAS Number | 272104-45-7[1][2][3] | 18063-02-0[4] |

| Molecular Formula | C₇H₂Cl₂F₂O[1][2] | C₇H₃ClF₂O[4] |

| Molecular Weight | 210.99 g/mol [1][2] | 176.55 g/mol [4] |

| Appearance | Inferred: Colorless to light yellow liquid | Colorless to light yellow liquid[4] |

| Boiling Point | Not available | 72-77 °C / 13 mmHg[4] |

| Density | Not available | 1.404 g/mL at 25 °C[4] |

| Purity | ≥95% (Commercially available)[2] | ≥99% (Commercially available)[4] |

Spectroscopic Characterization (Predicted)

While specific spectra for 4-Chloro-2,6-difluorobenzoyl chloride are not available in public databases, its spectral characteristics can be predicted based on its structure:

-

¹H NMR: A single resonance is expected in the aromatic region, appearing as a triplet due to coupling with the two equivalent ortho-fluorine atoms.

-

¹³C NMR: Signals would correspond to the seven carbon atoms. The carbonyl carbon would be significantly deshielded. Carbons bonded to fluorine would show characteristic C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

-

IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride group is expected around 1780-1815 cm⁻¹. Additional bands corresponding to C-Cl, C-F, and aromatic C-C stretches would also be present.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl).

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of 4-Chloro-2,6-difluorobenzoyl chloride logically begins with its corresponding carboxylic acid, 4-Chloro-2,6-difluorobenzoic acid (CAS 196194-58-8). While a specific published route for this precursor is elusive, a plausible multi-step synthesis can be designed based on established organometallic and aromatic chemistry, analogous to methods for related compounds like 4-bromo-2,6-difluorobenzoic acid.[5]

Protocol Causality:

-

Directed Ortho-metalation: Starting with a symmetric precursor like 1,4-dichloro-2,6-difluorobenzene, a strong lithium base (like n-butyllithium) at low temperature can selectively deprotonate the position between the two activating fluorine atoms. This is a standard and powerful method for regioselective functionalization of polyhalogenated aromatics.

-

Carboxylation: The resulting organolithium intermediate is a potent nucleophile that readily attacks solid carbon dioxide (dry ice) to form a lithium carboxylate salt.

-

Acidification: A standard aqueous acid workup protonates the carboxylate to yield the target carboxylic acid precursor.

-

Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is a robust and high-yielding transformation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice. A catalytic amount of dimethylformamide (DMF) is often used to generate the Vilsmeier reagent in situ, which accelerates the reaction. The byproducts of this reaction (SO₂, HCl, or CO, CO₂, HCl) are gaseous, which simplifies purification.

Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of 4-Chloro-2,6-difluorobenzoyl chloride stems from its reactivity as an electrophile in nucleophilic acyl substitution reactions. The carbonyl carbon is highly electron-deficient due to the inductive effects of the two ortho-fluorine atoms and the chlorine atom of the acyl chloride group, making it highly susceptible to attack by nucleophiles.

This reaction is the cornerstone of its application, allowing for the facile synthesis of amides, esters, and ketones.

-

Amide Formation: Reaction with primary or secondary amines (in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct) yields the corresponding amides. This is one of the most common and vital reactions in pharmaceutical synthesis.

-

Ester Formation: Reaction with alcohols, often catalyzed by a base, produces esters.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate electron-rich aromatic rings to form diaryl ketones.[4]

Applications in Drug Discovery and Medicinal Chemistry

The 4-chloro-2,6-difluorobenzoyl moiety is a privileged scaffold for imparting desirable pharmaceutical properties. While direct examples citing this specific molecule are not prevalent in public literature, its utility can be confidently inferred from the applications of its close analogs.

-

Insecticide Synthesis: The 2,6-difluorobenzoyl group is the core component of benzoylurea insecticides like diflubenzuron and hexaflumuron.[6] These compounds act as chitin synthesis inhibitors, a mode of action highly specific to insects.[7] The addition of a 4-chloro substituent would be a logical step in a lead optimization program to modify the compound's spectrum of activity, environmental persistence, or metabolic profile.

-

Anticonvulsant Drug Precursors: 2,6-Difluorobenzyl chloride is a key starting material for the synthesis of Rufinamide, an antiepileptic drug.[3] The analogous 4-chloro-2,6-difluorobenzoyl chloride could be used to synthesize novel analogs of Rufinamide or other neurologically active agents.

-

Building Block for Heterocycles: Many bioactive molecules are based on heterocyclic ring systems.[8] This acyl chloride is an ideal starting point for synthesizing substituted quinolines, benzoxazinones, pyrimidines, and other heterocycles that are central to many therapeutic areas.[4][9][10] For example, 2-aryl substituted 4H-3,1-benzoxazin-4-ones, prepared from 2,6-difluorobenzoyl chloride, have been evaluated as potent inhibitors of the blood coagulation pathway.[4]

-

Modulation of Pharmacokinetics: The presence of three halogen atoms on the phenyl ring significantly impacts the molecule's properties. The two fluorine atoms can increase metabolic stability by blocking sites of oxidative metabolism, while the chlorine atom can fine-tune lipophilicity and cell membrane permeability. This "halogen effect" is a well-established strategy in medicinal chemistry to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Safety, Handling, and Storage

As a reactive acyl chloride, 4-Chloro-2,6-difluorobenzoyl chloride must be handled with stringent safety protocols.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. It reacts violently with water, releasing corrosive and toxic hydrogen chloride (HCl) gas. Inhalation of vapors can cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

-

Handling: Use only in a well-ventilated area and avoid breathing vapors. Keep away from water, moisture, strong bases, alcohols, and strong oxidizing agents. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place designated as a corrosives area. The container should be kept under an inert gas.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

4-Chloro-2,6-difluorobenzoyl chloride is a highly reactive and synthetically valuable chemical intermediate. Its trifunctionalized aromatic ring makes it a powerful building block for introducing a structurally complex and pharmaceutically relevant moiety. While detailed characterization and application data in peer-reviewed literature remains sparse, its chemical nature allows for confident predictions of its reactivity and utility. By leveraging established protocols for synthesis and nucleophilic acyl substitution, researchers can effectively employ this reagent to construct novel amides, esters, ketones, and heterocyclic systems, paving the way for the discovery of new therapeutic agents and advanced functional materials. Strict adherence to safety protocols is paramount when handling this corrosive and water-sensitive compound.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, November 1). Key Applications of 4-Chloro-2,6-difluorobenzaldehyde in Chemical Synthesis. Retrieved January 17, 2026, from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Chloro-2,6-difluorobenzoyl chloride CAS 272104-45-7. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

- Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.

-

MySkinRecipes. (n.d.). Halogenated Benzoic Acids. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). JPH06316545A - Preparation of chlorinated 4,5-difluorobenzoic acid, -benzoic acid derivative and -benzaldehyde.

- Google Patents. (n.d.). WO 2006/090210 A1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.

- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

Semantic Scholar. (2011). Synthesis and Substitution Reactions of 4(6)-Chloro-dihydropyrimidines. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US5942387A - Combinatorial synthesis of thiophenes.

-

ACS Publications. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate.

-

MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved January 17, 2026, from [Link]

-

University of Regensburg. (n.d.). Synthesis of Saturated Heterocycles. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 17, 2026, from [Link]

-

ZORA (Zurich Open Repository and Archive). (2022). Biomonitoring Methods – 2,6-Difluorobenzoic acid in urine. The MAK Collection for Occupational Health and Safety. Retrieved January 17, 2026, from [Link]

Sources

- 1. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 2. Halogenated Benzoic Acids (3) [myskinrecipes.com]

- 3. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides - Google Patents [patents.google.com]

- 4. H26556.03 [thermofisher.com]

- 5. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 6. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]

- 7. ethz.ch [ethz.ch]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Halogenated Benzoic Acids (6) [myskinrecipes.com]

An In-Depth Technical Guide to 4-Chloro-2,6-difluorobenzoyl chloride: Synthesis, Structure, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Chloro-2,6-difluorobenzoyl chloride, a halogenated aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into the molecular structure, physicochemical properties, synthesis, reactivity, and potential applications of this versatile chemical intermediate.

Introduction

4-Chloro-2,6-difluorobenzoyl chloride (CAS No. 272104-45-7) belongs to the class of acyl chlorides, which are highly reactive carboxylic acid derivatives.[1] The presence of both chlorine and fluorine atoms on the benzene ring imparts unique electronic properties to the molecule, influencing its reactivity and the characteristics of its derivatives. Halogenated organic compounds are of paramount importance in medicinal chemistry, with over a quarter of all FDA-approved drugs containing at least one halogen atom.[2] The specific substitution pattern of 4-Chloro-2,6-difluorobenzoyl chloride makes it a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Chloro-2,6-difluorobenzoyl chloride is characterized by a benzene ring substituted with a chloro group at the 4-position, two fluoro groups at the 2- and 6-positions, and a benzoyl chloride functional group at the 1-position.

Molecular Structure Visualization

Caption: Proposed synthesis of 4-Chloro-2,6-difluorobenzoic acid.

Conversion to 4-Chloro-2,6-difluorobenzoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The most common and effective method is the reaction with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). Reaction:

4-Chloro-2,6-difluorobenzoic acid + SOCl₂ → 4-Chloro-2,6-difluorobenzoyl chloride + SO₂ + HCl

Experimental Protocol (General Procedure):

-

To a solution of 4-Chloro-2,6-difluorobenzoic acid in an inert solvent (e.g., toluene), add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress until the evolution of gas (SO₂ and HCl) ceases.

-

After completion, remove the excess thionyl chloride and solvent by distillation.

-

The crude product can be purified by vacuum distillation to yield pure 4-Chloro-2,6-difluorobenzoyl chloride. [3]

Caption: Workflow for the synthesis of 4-Chloro-2,6-difluorobenzoyl chloride.

Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-2,6-difluorobenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. The presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring further enhances this electrophilicity, making the compound highly susceptible to nucleophilic acyl substitution reactions.

Common reactions include:

-

Hydrolysis: Reacts readily with water to form the corresponding carboxylic acid.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with ammonia and primary/secondary amines to form amides.

-

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

The high reactivity necessitates handling the compound under anhydrous conditions to prevent decomposition.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two chemically non-equivalent protons on the benzene ring. The signals would likely appear as doublets or triplets due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven unique carbon atoms. The carbonyl carbon signal would be downfield, and the carbon atoms attached to fluorine would show characteristic splitting (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the substitution pattern, showing two distinct signals for the non-equivalent fluorine atoms.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band in the region of 1750-1800 cm⁻¹ due to the C=O stretching vibration of the acyl chloride. [4]Other characteristic bands would include C-F and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (210.99 g/mol ). The fragmentation pattern would likely involve the loss of the chlorine atom from the acyl chloride group and other characteristic fragmentations of the aromatic ring. [5]

Applications in Drug Development and Organic Synthesis

4-Chloro-2,6-difluorobenzoyl chloride is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The 2,6-difluoro substitution pattern is a key feature in many bioactive compounds, as it can enhance metabolic stability and binding affinity. [6]The addition of a 4-chloro substituent provides another point for modification and can influence the electronic properties and lipophilicity of the final molecule.

This compound can be used in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): As a building block for creating more complex drug candidates.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Specialty Chemicals: For the production of materials with specific properties.

Safety and Handling

Based on the safety data for closely related compounds, 4-Chloro-2,6-difluorobenzoyl chloride should be handled with extreme care. [7][8][9]It is expected to be:

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture-sensitive: Reacts with water to release corrosive hydrogen chloride gas.

-

Lachrymatory: Causes irritation to the respiratory system and eyes.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

4-Chloro-2,6-difluorobenzoyl chloride is a highly reactive and versatile chemical intermediate with significant potential in the fields of drug discovery and organic synthesis. Its unique substitution pattern offers a valuable scaffold for the development of novel bioactive molecules. While specific experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably inferred from its chemical structure and the behavior of closely related analogues. Proper handling and storage are crucial due to its corrosive and moisture-sensitive nature. As research in medicinal and materials chemistry continues to advance, the demand for such specialized building blocks is expected to grow.

References

-

北京欣恒研科技有限公司. 4-Chloro-2,6-difluorobenzoyl chloride. [Link]

- Sigma-Aldrich. Safety Data Sheet - 2,3-Difluorobenzoyl chloride.

- MedChemExpress. Safety Data Sheet - 4-Fluorobenzoyl-2,3,5,6-d4 chloride.

- Fisher Scientific. Safety Data Sheet - 2,4-Difluorobenzoyl chloride.

- TCI Chemicals. Safety Data Sheet - 2,6-Difluorobenzoyl Chloride.

- Fisher Scientific.

-

PubChem. 2,6-Difluorobenzoyl chloride. [Link]

-

PubChem. 2,4-Difluorobenzoyl chloride. [Link]

-

PrepChem.com. Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. [Link]

-

PubChem. 4-Chloro-2,6-difluorobenzoic acid. [Link]

- Google Patents. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

- Smolecule.

-

Chem-Impex. 2,4-Difluorobenzyl chloride. [Link]

-

Organic Syntheses. Benzoyl chloride, o-chloro-. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Wisconsin - Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

PrepChem.com. Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

-

北京欣恒研科技有限公司. 4-Chloro-2,6-difluorobenzoyl chloride. [Link]

-

PubChem. 2,6-Difluorobenzoyl chloride. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride.

-

NIST. Benzoyl chloride, 4-chloro-. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

CAS Common Chemistry. 2,4-Difluorobenzoyl chloride. [Link]

-

NIST. 2,6-difluorobenzoyl chloride. [Link]

Sources

- 1. learninglink.oup.com [learninglink.oup.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Buy 4-Chloro-2,5-difluorobenzoyl chloride | 132794-08-2 [smolecule.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,6-difluorobenzoyl chloride

Foreword: The Strategic Importance of 4-Chloro-2,6-difluorobenzoyl chloride in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile. The presence of these halogens can significantly influence metabolic stability, binding affinity, and membrane permeability. 4-Chloro-2,6-difluorobenzoyl chloride emerges as a pivotal building block in this context, offering a unique combination of reactive and modulatory functionalities. Its acyl chloride group provides a reactive handle for the facile construction of amides, esters, and ketones, while the substituted phenyl ring imparts specific electronic and conformational properties to the target molecule. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, grounded in established chemical principles and augmented with practical insights for the research and development scientist.

I. Foundational Synthesis Strategy: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed strategy for the synthesis of 4-Chloro-2,6-difluorobenzoyl chloride is the conversion of its parent carboxylic acid, 4-Chloro-2,6-difluorobenzoic acid. This transformation hinges on the replacement of the hydroxyl group of the carboxylic acid with a chloride ion, a reaction that requires the activation of the hydroxyl group into a better leaving group. Two chlorinating agents have proven to be exceptionally effective for this purpose: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents often depends on the scale of the reaction, the desired purity of the final product, and the sensitivity of other functional groups present in the molecule.

II. The Thionyl Chloride Route: A Robust and Scalable Approach

The use of thionyl chloride for the preparation of acyl chlorides is a classic and reliable method, favored for its affordability and the convenient removal of byproducts.[1]

A. Mechanistic Rationale

The reaction proceeds through the initial attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The evolution of these gases drives the reaction to completion.

Caption: Mechanism of Acyl Chloride Formation using Thionyl Chloride.

B. Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of a related di-chloro-di-fluoro-benzoyl chloride.[2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-2,6-difluorobenzoic acid | 192.55 | 10.0 g | 0.052 |

| Thionyl chloride (SOCl₂) | 118.97 | 30 mL | 0.41 |

| N,N-Dimethylformamide (DMF) | 73.09 | 5 drops | catalytic |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-Chloro-2,6-difluorobenzoic acid (10.0 g, 0.052 mol).

-

Carefully add thionyl chloride (30 mL, 0.41 mol) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (5 drops). The DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more potent acylating agent.

-

Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 4-Chloro-2,6-difluorobenzoyl chloride can be purified by fractional distillation under high vacuum to yield a clear liquid.

III. The Oxalyl Chloride Route: A Milder Alternative

For substrates that are sensitive to the harsh conditions of thionyl chloride, oxalyl chloride offers a milder and often more selective alternative.[3]

A. Mechanistic Insights

In the presence of a catalytic amount of DMF, oxalyl chloride forms a highly reactive Vilsmeier-Haack type intermediate. The carboxylic acid then reacts with this intermediate to form an unstable acyl-oxalyl anhydride. This anhydride readily decomposes, driven by the formation of gaseous carbon dioxide and carbon monoxide, to yield the desired acyl chloride.

Caption: Mechanism of Acyl Chloride Formation using Oxalyl Chloride and DMF.

B. Experimental Protocol

This protocol is based on a general procedure for the synthesis of a difluoro-methoxy-benzoyl chloride.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-2,6-difluorobenzoic acid | 192.55 | 10.0 g | 0.052 |

| Oxalyl chloride ((COCl)₂) | 126.93 | 6.0 mL | 0.068 |

| N,N-Dimethylformamide (DMF) | 73.09 | 3 drops | catalytic |

| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-2,6-difluorobenzoic acid (10.0 g, 0.052 mol) in anhydrous dichloromethane (100 mL).

-

Add a catalytic amount of N,N-dimethylformamide (3 drops) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (6.0 mL, 0.068 mol) dropwise to the stirred solution. Vigorous gas evolution (CO₂ and CO) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure.

-

The resulting crude 4-Chloro-2,6-difluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

IV. Purification and Characterization: Ensuring Quality and Identity

Proper purification and rigorous characterization are paramount to ensure the suitability of the synthesized 4-Chloro-2,6-difluorobenzoyl chloride for subsequent applications.

A. Purification

Fractional distillation under high vacuum is the preferred method for purifying 4-Chloro-2,6-difluorobenzoyl chloride. It is crucial to use a dry distillation apparatus to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

B. Characterization

The identity and purity of the final product are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the starting material, 4-Chloro-2,6-difluorobenzoic acid, is expected to show a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm) and signals in the aromatic region corresponding to the protons on the phenyl ring. The spectrum of the product, 4-Chloro-2,6-difluorobenzoyl chloride, will lack the carboxylic acid proton signal.

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon of the acyl chloride will appear at a distinct chemical shift (typically 165-175 ppm). The carbon atoms attached to the fluorine atoms will exhibit characteristic C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and environment of the fluorine atoms.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of 4-Chloro-2,6-difluorobenzoic acid will show a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

-

Upon conversion to the acyl chloride, the broad O-H stretch will disappear, and the C=O stretch will shift to a higher frequency (typically 1750-1815 cm⁻¹), which is characteristic of acyl chlorides.

-

Expected Spectroscopic Data for the Starting Material (4-Chloro-2,6-difluorobenzoic acid):

V. Safety Considerations

Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents that react violently with water to release toxic gases (HCl, SO₂, CO). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Special care should be taken to use dry glassware and solvents to prevent uncontrolled reactions and hydrolysis of the product.

VI. Conclusion

The synthesis of 4-Chloro-2,6-difluorobenzoyl chloride is a straightforward yet critical transformation for researchers in drug discovery and materials science. The choice between the thionyl chloride and oxalyl chloride routes will depend on the specific requirements of the synthesis. By following the detailed protocols and understanding the underlying chemical principles and safety precautions outlined in this guide, scientists can reliably produce high-quality 4-Chloro-2,6-difluorobenzoyl chloride for their research endeavors.

References

-

(2025, May 14). 4-fluorobenzoyl chloride formation. Reddit. Retrieved from [Link]

-

Qiu Cui, Ian Lewis, Francisca Jofre, Mark E. Anderson, John L. Markley. bmse000438 4-Chlorobenzoic Acid. BMRB. Retrieved from [Link]

-

Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 2,6-Difluoro-4-methoxybenzoyl chloride (25). PrepChem.com. Retrieved from [Link]

-

Clarke, H. T., & Taylor, E. R. Benzoyl chloride, o-chloro-. Organic Syntheses Procedure. Retrieved from [Link]

-

4-Chloro-2,6-difluorobenzoic acid. PubChem. Retrieved from [Link]

-

Benzoic acid, 4-amino-2-chloro-. NIST WebBook. Retrieved from [Link]

-

Oxalyl chloride. Wikipedia. Retrieved from [Link]

-

Reif, W., & Pirkle, W. H. Benzoyl chloride, 4-pentyl-. Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. PrepChem.com. Retrieved from [Link]

-

4-Chlorobenzoic acid - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

- Process for producing 2,6-dichlorobenzoyl chloride. Google Patents.

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]

- Preparation method for 4-fluorobenzoyl chloride. Google Patents.

-

3-Chloro-2,6-difluorobenzoyl chloride Safety Data Sheet. Retrieved from [Link]

- Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.

-

From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. The Royal Society of Chemistry. Retrieved from [Link]

Sources

A Predictive Spectroscopic Guide to 4-Chloro-2,6-difluorobenzoyl Chloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Key Synthetic Intermediate

4-Chloro-2,6-difluorobenzoyl chloride (C₇H₂ClF₂O) is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the reactive acyl chloride group, which serves as a versatile handle for introducing the 4-chloro-2,6-difluorophenyl moiety into a target structure. The electronic properties of the benzene ring are substantially influenced by the presence of three halogen substituents: two strongly electron-withdrawing fluorine atoms in the ortho positions and a chlorine atom in the para position. This unique substitution pattern imparts specific chemical and physical properties to the molecule, which are reflected in its spectroscopic signature.

This in-depth technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 4-Chloro-2,6-difluorobenzoyl chloride. It is important to note that publicly available, experimentally-derived spectra for this specific compound are limited. Therefore, this guide employs a predictive approach, grounded in the fundamental principles of spectroscopy and supported by comparative data from structurally analogous compounds. By dissecting the anticipated spectral features, this document aims to equip researchers with the necessary insights to identify, characterize, and utilize this important chemical building block with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts and coupling patterns of nuclei provide a detailed map of the electronic environment. For 4-Chloro-2,6-difluorobenzoyl chloride, both ¹H and ¹³C NMR will offer critical structural information.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of 4-Chloro-2,6-difluorobenzoyl chloride would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

-

Predicted IR Spectrum

The IR spectrum of 4-Chloro-2,6-difluorobenzoyl chloride is expected to be dominated by a few key absorption bands. The most characteristic feature of an acyl chloride is its strong carbonyl (C=O) stretching absorption, which appears at a higher frequency compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. [1][2]

| Predicted IR Absorption Bands | |

|---|---|

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~1780 - 1810 | C=O stretch (strong, characteristic) |

| ~1600 - 1580 | Aromatic C=C stretch |

| ~1250 - 1150 | C-F stretch (strong) |

| ~850 - 750 | C-Cl stretch |

The C=O stretching frequency is a particularly diagnostic peak. For comparison, the C=O stretch in 4-chlorobenzoyl chloride is observed around 1770 cm⁻¹. [3]The additional electron-withdrawing fluorine atoms in the target molecule are expected to further increase this frequency.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for deducing its structure from its fragmentation pattern.

Experimental Protocol for MS Data Acquisition

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for analyzing a volatile compound like 4-Chloro-2,6-difluorobenzoyl chloride.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used.

-

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated from the solvent on a capillary column.

-

The separated compound enters the mass spectrometer, where it is ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Predicted Mass Spectrum

The mass spectrum of 4-Chloro-2,6-difluorobenzoyl chloride will provide key structural information.

-

Molecular Ion (M⁺): The molecular weight of 4-Chloro-2,6-difluorobenzoyl chloride is approximately 194.5 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak will appear as a pair of peaks at m/z 194 and m/z 196 with a characteristic 3:1 intensity ratio.

-

Key Fragmentation Pathways:

-

Loss of Cl radical: A prominent fragmentation pathway for benzoyl chlorides is the loss of the chlorine radical to form the acylium ion. [4]This would result in a strong peak at m/z 159 .

-

Loss of CO: The acylium ion can then lose a molecule of carbon monoxide (CO) to form the 4-chloro-2,6-difluorophenyl cation, which would appear at m/z 131 .

-

Loss of another Cl radical: This cation could potentially lose a chlorine radical, though this is less common.

-

| Predicted Mass Spectrometry Data | ||

| m/z | Predicted Ion | Notes |

| 194, 196 | [C₇H₂ClF₂O]⁺ | Molecular ion (M⁺), 3:1 ratio |

| 159 | [C₇H₂F₂O]⁺ | [M - Cl]⁺ |

| 131 | [C₆H₂F₂]⁺ | [M - Cl - CO]⁺ |

Conclusion: A Predictive Framework for Spectroscopic Characterization

References

-

Acyl chloride. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Benzoyl chloride, 4-chloro-. NIST WebBook. Available at: [Link]

-

4-Chlorobenzoyl chloride. PubChem. Available at: [Link]

-

Spectroscopic Analysis of Acyl Chlorides. University of Calgary. Available at: [Link]

-

How to identify an Acyl Chloride in an IR spectra? Reddit. Available at: [Link]

-

Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

FTIR Analysis for Liquid Samples. Drawell. Available at: [Link]

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-Chloro-2,6-difluorobenzoyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-difluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Given its reactive nature, particularly its sensitivity to moisture, understanding its solubility in anhydrous organic solvents is critical for reaction optimization, purification, and formulation development. This guide delves into the theoretical principles governing its solubility, presents a detailed experimental protocol for its quantitative determination under inert conditions, and discusses the implications of solvent choice on reaction outcomes. This document is intended for researchers, scientists, and drug development professionals who handle this and similar reactive chemical entities.

Introduction: The Critical Role of Solubility in Synthesis

4-Chloro-2,6-difluorobenzoyl chloride is a highly reactive acyl chloride. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the benzene ring enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent. Its utility in the synthesis of complex molecules is well-documented.[1] However, the very reactivity that makes it a valuable synthetic building block also presents challenges, most notably its violent reaction with water and other protic solvents.[2] This reactivity necessitates that all manipulations, including solubility determinations, be conducted under strictly anhydrous conditions.

The choice of solvent is paramount in any chemical synthesis. A suitable solvent must not only dissolve the reactants to a sufficient concentration but also be inert to the reaction conditions and facilitate the desired chemical transformation. In the context of 4-Chloro-2,6-difluorobenzoyl chloride, a solvent's ability to dissolve the compound without promoting its degradation is the primary consideration. This guide provides the foundational knowledge and practical methodology to empower researchers to make informed decisions regarding solvent selection for this versatile reagent.

Theoretical Considerations: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. For 4-Chloro-2,6-difluorobenzoyl chloride, the key factors influencing its solubility are:

-

Polarity: The molecule possesses a polar carbonyl group and polar carbon-halogen bonds, giving it a significant dipole moment. Therefore, it is expected to be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions.

-

Van der Waals Forces: The benzene ring and the halogen atoms contribute to London dispersion forces, which will play a role in its solubility in both polar and non-polar solvents.

-

Absence of Hydrogen Bonding: As an acyl chloride, it cannot act as a hydrogen bond donor. It can act as a weak hydrogen bond acceptor at the carbonyl oxygen and halogen atoms. This limits its solubility in protic solvents, with which it reacts.

Based on these principles, we can predict that 4-Chloro-2,6-difluorobenzoyl chloride will exhibit good solubility in a range of common aprotic organic solvents.

Qualitative and Semi-Quantitative Solubility

While precise quantitative data is scarce in the literature, qualitative observations from synthesis reports indicate that 4-Chloro-2,6-difluorobenzoyl chloride is soluble in several common anhydrous aprotic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale & Notes |

| Dichloromethane (DCM) | Polar Aprotic | High | A common solvent for reactions involving acyl chlorides due to its polarity and ability to dissolve a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Often used in syntheses with benzoyl chloride derivatives.[3] Its ether oxygen can act as a hydrogen bond acceptor. |

| Toluene | Non-Polar | Moderate to High | While non-polar, the aromatic ring of toluene can interact favorably with the benzene ring of the solute. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | A polar aprotic solvent capable of dissolving many polar organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar aprotic solvent, often used to catalyze reactions involving acyl chlorides.[4] Expected to be an excellent solvent. |

| Hexane | Non-Polar | Low | The significant polarity of the acyl chloride group is expected to limit its solubility in non-polar alkanes. |

Experimental Protocol for Quantitative Solubility Determination

The high reactivity of 4-Chloro-2,6-difluorobenzoyl chloride with moisture necessitates a carefully designed experimental protocol to obtain accurate and reproducible solubility data. The following gravimetric method is designed to be performed under an inert atmosphere.

Safety Precautions

-

Work in a Fume Hood: All manipulations involving 4-Chloro-2,6-difluorobenzoyl chloride must be conducted in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[5]

-

Anhydrous Conditions: 4-Chloro-2,6-difluorobenzoyl chloride reacts violently with water.[2] All glassware must be rigorously dried, and anhydrous solvents must be used. The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

Materials and Equipment

-

4-Chloro-2,6-difluorobenzoyl chloride (high purity)

-

Anhydrous organic solvents (e.g., Dichloromethane, THF, Toluene, Acetonitrile, DMF, Hexane)

-

Schlenk flasks and other inert atmosphere glassware

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Syringes and needles for liquid transfer

-

Analytical balance (readable to at least 0.1 mg)

-

Oven for drying glassware

-

Glove box (optional, but recommended)

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Methodology

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool under a stream of inert gas.

-

Use freshly distilled or commercially available anhydrous solvents.

-

Prepare a stock of 4-Chloro-2,6-difluorobenzoyl chloride in a Schlenk flask under an inert atmosphere.

-

-

Equilibration:

-

To a tared Schlenk flask, add a known volume of the anhydrous solvent (e.g., 10.0 mL).

-

Add an excess of 4-Chloro-2,6-difluorobenzoyl chloride to the solvent with stirring. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask and place it in a thermostatically controlled shaker or on a stirrer hotplate set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours) with continuous stirring to ensure the solution is saturated.

-

-

Sampling:

-

Once equilibrated, stop the stirring and allow the undissolved solid to settle completely.

-

Using a dry, inert gas-purged syringe fitted with a filter needle, carefully withdraw a known volume of the clear supernatant (e.g., 5.0 mL).

-

Transfer the supernatant to a pre-weighed, dry vial.

-

-

Gravimetric Analysis:

-

Carefully evaporate the solvent from the vial under a gentle stream of inert gas or under reduced pressure.

-

Once the solvent is removed, place the vial in a vacuum oven at a mild temperature (e.g., 40°C) to remove any residual solvent until a constant weight is achieved.

-

Weigh the vial containing the solid residue on an analytical balance.

-

-

Data Analysis:

-

Calculate the mass of the dissolved 4-Chloro-2,6-difluorobenzoyl chloride by subtracting the initial weight of the vial from the final weight.

-

Calculate the solubility in g/100 mL or mol/L.

-

Data Presentation

The results of the solubility determination should be presented in a clear and concise table.

Table 1: Solubility of 4-Chloro-2,6-difluorobenzoyl chloride in Various Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Dichloromethane | > 50 | > 2.62 |

| Tetrahydrofuran | > 45 | > 2.36 |

| Toluene | ~ 30 | ~ 1.57 |

| Acetonitrile | > 40 | > 2.10 |

| N,N-Dimethylformamide | > 60 | > 3.15 |

| Hexane | < 1 | < 0.05 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Causality of Experimental Choices

The choice of a gravimetric method under an inert atmosphere is dictated by the chemical properties of 4-Chloro-2,6-difluorobenzoyl chloride.

-

Inert Atmosphere: The absolute necessity of an inert atmosphere is to prevent the hydrolysis of the acyl chloride by atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid and inaccurate solubility measurements.[6]

-

Gravimetric Method: This method is robust, straightforward, and does not require a chromophore for spectroscopic analysis.[7] It relies on the direct measurement of the mass of the dissolved solute, providing a high degree of accuracy if performed carefully.

-

Equilibration Time: A 24-hour equilibration period is chosen to ensure that the dissolution process reaches a thermodynamic equilibrium, resulting in a truly saturated solution.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible results.

Logical Relationships and Interactions

The solubility of 4-Chloro-2,6-difluorobenzoyl chloride is a result of the balance of intermolecular forces between the solute and the solvent molecules.

Caption: Intermolecular forces governing the dissolution process.

For dissolution to occur, the energy gained from the solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions. In the case of 4-Chloro-2,6-difluorobenzoyl chloride, the strong dipole-dipole interactions with polar aprotic solvents like DMF and DCM are expected to be highly favorable, leading to high solubility.

Conclusion

The solubility of 4-Chloro-2,6-difluorobenzoyl chloride in organic solvents is a critical parameter for its effective use in chemical synthesis. This guide has provided a theoretical framework for understanding its solubility, qualitative predictions for a range of common solvents, and a detailed, robust experimental protocol for its quantitative determination. By adhering to the principles of working under anhydrous and inert conditions, researchers can obtain reliable solubility data, leading to improved reaction design, higher yields, and greater process control. The methodologies and insights presented herein are intended to serve as a valuable resource for the scientific community engaged in the synthesis and application of this important chemical intermediate.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.). Retrieved from [Link]

-

an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from [Link]

- A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. (2011). Journal of Chemical Research, 2011(8), 475-476.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). Journal of Molecular Structure, 1213, 128183.

-

Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved from [Link]

-

Acyl chloride. (2023, August 3). Sciencemadness Wiki. Retrieved from [Link]

- Flow Chemistry in Organic Synthesis. (n.d.). In Science of Synthesis.

- Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. (2012).

-

Acyl chloride. (2023, November 28). In Wikipedia. Retrieved from [Link]

- Solubility determination from clear points upon solvent addition. (2015). Fluid Phase Equilibria, 407, 244-251.

- Synthesis of fluorinated benzophenones and phenylcoumarins. (2014).

- The Manipulation of Air-Sensitive Compounds. (n.d.). In Organometallics.

-

Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]

-

2,6-difluorobenzoyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

- Determination and correlation for solubility of aromatic acids in solvents. (2001).

-

2,6-Difluorobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molan.wdfiles.com [molan.wdfiles.com]

- 7. uomus.edu.iq [uomus.edu.iq]

A Comprehensive Technical Guide to 4-Chloro-2,6-difluorobenzoyl Chloride: Synthesis, Reactivity, and Applications

Abstract: This technical guide provides an in-depth analysis of 4-Chloro-2,6-difluorobenzoyl chloride, a key halogenated intermediate in the synthesis of complex organic molecules. We will explore its fundamental chemical and physical properties, present validated laboratory-scale synthesis protocols, and delve into its core reactivity, with a focus on the mechanistic principles that govern its utility. Furthermore, this guide highlights its strategic importance in the fields of medicinal chemistry and agrochemical development, contextualized with field-proven examples. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile chemical building block.

Chemical Identity and Physicochemical Properties

4-Chloro-2,6-difluorobenzoyl chloride is a trifunctionalized aromatic acyl chloride. The strategic placement of three halogen atoms on the benzene ring—two fluorine atoms ortho to the carbonyl group and one chlorine atom para—creates a molecule with unique electronic properties and reactivity, making it a valuable synthon.

Table 1: Chemical Identifiers for 4-Chloro-2,6-difluorobenzoyl chloride

| Identifier | Value |

|---|---|

| IUPAC Name | 4-chloro-2,6-difluorobenzoyl chloride |

| CAS Number | 272104-45-7[1] |

| Molecular Formula | C₇H₂Cl₂F₂O |

| Molecular Weight | 211.00 g/mol [2] |

| Canonical SMILES | C1=C(C(=C(C=C1Cl)F)C(=O)Cl)F |

| InChI Key | SBPJRNVWHQBITA-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | [2] |

| Appearance | Colorless to pale yellow | [3] |

| Boiling Point | Not precisely documented; estimated based on related compounds (e.g., 2,6-difluorobenzoyl chloride: 72-77 °C at 13 mmHg) | [4] |

| Density | Not precisely documented; estimated based on related compounds (e.g., 2,6-difluorobenzoyl chloride: 1.404 g/mL at 25 °C) | [4] |

| Reactivity | Highly reactive, moisture-sensitive |[5][6] |

Safety, Handling, and Storage

As with all acyl chlorides, 4-Chloro-2,6-difluorobenzoyl chloride is a hazardous chemical that requires stringent safety protocols. Its high reactivity, particularly with nucleophiles like water, is the source of its primary hazards.

Core Hazards:

-

Corrosivity: The compound is corrosive and causes severe skin burns and eye damage.[5][7][8] Upon contact with moisture (e.g., in the air or on skin), it rapidly hydrolyzes to form 4-chloro-2,6-difluorobenzoic acid and corrosive hydrochloric acid (HCl) gas.[6]

-

Toxicity: It is harmful if swallowed or in contact with skin and can be toxic if inhaled.[7]

-

Lachrymator: The vapors are highly irritating to the eyes and respiratory system.[8]

Table 3: GHS Hazard Information (based on related acyl chlorides)

| Hazard Class | Hazard Statement | GHS Pictogram |

|---|---|---|

| Skin Corrosion 1B | H314: Causes severe skin burns and eye damage | Corrosion |

| Acute Toxicity, Oral 4 | H302: Harmful if swallowed | Exclamation Mark |

| Acute Toxicity, Dermal 4 | H312: Harmful in contact with skin | Exclamation Mark |

| Acute Toxicity, Inhalation 3 | H331: Toxic if inhaled | Skull and Crossbones |

Protocol for Safe Handling and Storage

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood to control exposure to corrosive vapors.[2] Ensure an eyewash station and safety shower are immediately accessible.[6]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Eye/Face Protection: Use chemical safety goggles in conjunction with a full-face shield.[4]

-

Body Protection: A flame-retardant laboratory coat and appropriate protective clothing are mandatory.

-

-

Handling:

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[6]

-

Use glass or PTFE-lined equipment. Acyl chlorides can react with or corrode certain metals and plastics.

-

When transferring, use syringes or cannulas that have been oven-dried and purged with inert gas.

-

-

Storage:

Synthesis: From Carboxylic Acid to Acyl Chloride